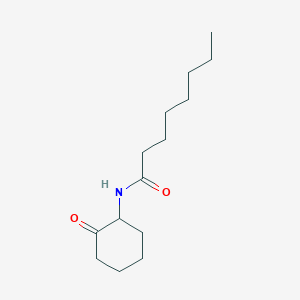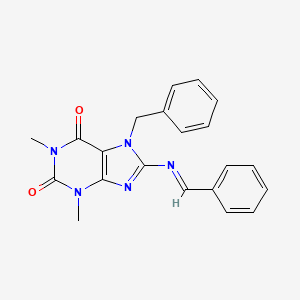![molecular formula C19H23ClN4O2 B12046107 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B12046107.png)
2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(2-CHLOROBENZYL)-1-PIPERAZINYL)-N’-((5-ME-2-FURYL)METHYLENE)ACETOHYDRAZIDE is a complex organic compound with the molecular formula C19H23ClN4O2 and a molecular weight of 374.874 g/mol This compound is notable for its unique structure, which includes a chlorobenzyl group, a piperazine ring, and a furylmethylene acetohydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-CHLOROBENZYL)-1-PIPERAZINYL)-N’-((5-ME-2-FURYL)METHYLENE)ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chlorobenzyl chloride with piperazine to form 2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide. This intermediate is then reacted with 5-methyl-2-furaldehyde under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the synthesis process can be scaled up using standard organic synthesis techniques, ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
2-(4-(2-CHLOROBENZYL)-1-PIPERAZINYL)-N’-((5-ME-2-FURYL)METHYLENE)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with modified functional groups.
科学的研究の応用
2-(4-(2-CHLOROBENZYL)-1-PIPERAZINYL)-N’-((5-ME-2-FURYL)METHYLENE)ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It may be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-(2-CHLOROBENZYL)-1-PIPERAZINYL)-N’-((5-ME-2-FURYL)METHYLENE)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
- 2-(4-(2-CHLOROBENZYL)-1-PIPERAZINYL)-N’-((2-FURYL)METHYLENE)ACETOHYDRAZIDE
- 2-(4-(2-CHLOROBENZYL)-1-PIPERAZINYL)-N’-((4-(TRI-F-ME)BENZYLIDENE)ACETOHYDRAZIDE
- 2-(4-(2-CHLOROBENZYL)-1-PIPERAZINYL)-N’-((2-(TRI-F-ME)BENZYLIDENE)ACETOHYDRAZIDE
Uniqueness
The uniqueness of 2-(4-(2-CHLOROBENZYL)-1-PIPERAZINYL)-N’-((5-ME-2-FURYL)METHYLENE)ACETOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .
特性
分子式 |
C19H23ClN4O2 |
|---|---|
分子量 |
374.9 g/mol |
IUPAC名 |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H23ClN4O2/c1-15-6-7-17(26-15)12-21-22-19(25)14-24-10-8-23(9-11-24)13-16-4-2-3-5-18(16)20/h2-7,12H,8-11,13-14H2,1H3,(H,22,25)/b21-12+ |
InChIキー |
CAMBTQDLUYYRFB-CIAFOILYSA-N |
異性体SMILES |
CC1=CC=C(O1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl |
正規SMILES |
CC1=CC=C(O1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl |
溶解性 |
>56.2 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Chloro-N-[3-(1H-imidazol-1-yl)propyl]nicotinamide, AldrichCPR](/img/structure/B12046031.png)




![Ethyl 1-benzoyl-2-phenylpyrrolo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B12046051.png)
![N'-[(E)-2-furylmethylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B12046064.png)





![1-Methyl-7-o-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione](/img/structure/B12046104.png)
